molecular formula C16H15NO4 B2502096 N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE CAS No. 1421516-45-1

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B2502096
CAS No.: 1421516-45-1
M. Wt: 285.299
InChI Key: JDSUQZGIFPQEPA-UHFFFAOYSA-N
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Description

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE is a useful research compound. Its molecular formula is C16H15NO4 and its molecular weight is 285.299. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

Researchers have explored the synthesis of complex organic molecules that feature furan and benzofuran rings, highlighting the compound's relevance in constructing intricate molecular architectures. For instance, the work by Dondoni et al. (1997) demonstrated a convergent synthesis of the antibiotic polyoxin J, which inhibits chitin biosynthesis, showcasing the utility of sugar-derived aldehydes and furan rings in synthesizing biologically relevant compounds Dondoni et al., 1997. Levai et al. (2002) further explored the synthesis and oxidation of tetrahydrobenzofurans, presenting an unprecedented transformation in the realm of organic chemistry Levai et al., 2002.

Medicinal Chemistry

The compound's structural motifs are integral in designing novel pharmacologically active molecules. Ma et al. (2014) established an efficient strategy for synthesizing multifunctionalized benzofuran-4(5H)-ones, which were then readily converted into cinnoline-4-carboxamides, underscoring the compound's potential in drug development Ma et al., 2014. Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide and explored its reactivity, further demonstrating the versatility of furan and benzofuran derivatives in synthesizing novel compounds with potential biological activity Aleksandrov & El’chaninov, 2017.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-12(14-6-3-9-20-14)7-8-17-16(19)15-10-11-4-1-2-5-13(11)21-15/h1-6,9-10,12,18H,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSUQZGIFPQEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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